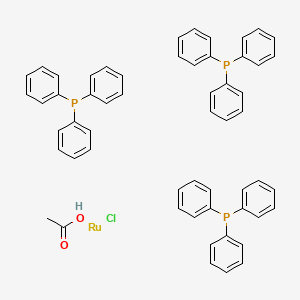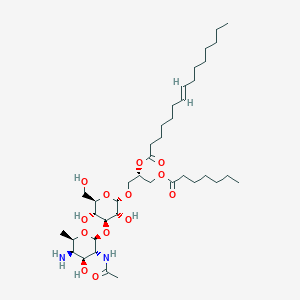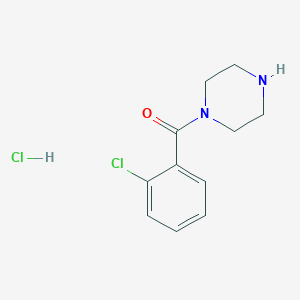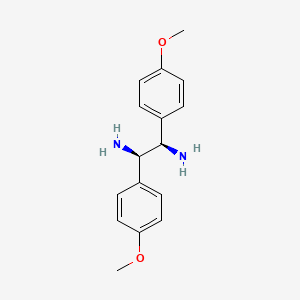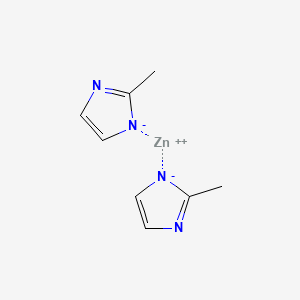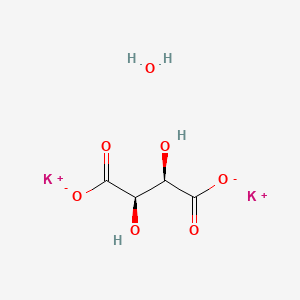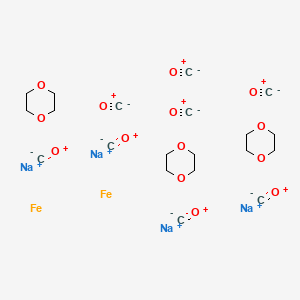
Disodium tetracarbonylferrate dioxane complex
Descripción general
Descripción
Disodium tetracarbonylferrate dioxane complex, also known as Collman’s Reagent, is an organoiron compound with the linear formula Na2Fe(CO)4 · 1.5C4H8O2 . It is a transition metal catalyst with a molecular weight of 346.02 . This oxygen-sensitive colorless solid is pivotal in numerous chemical synthesis processes due to its versatility and efficiency as a catalyst .
Synthesis Analysis
Disodium tetracarbonylferrate reacts with alkyl halides (RX) to produce alkyl complexes . The reaction can be represented as follows: Na2[Fe(CO)4] + RX → Na[RFe(CO)4] + NaX .Molecular Structure Analysis
The iron center of this compound is tetrahedral, with Na+ —OCFe interactions . It is commonly used with dioxane complexed to the sodium cation .Chemical Reactions Analysis
This compound is a carbonylating agent for halides to form aldehydes and ketones . It hydroacylates Michael acceptors and is also used as a reducing agent . It acts as a catalyst for the dismutation of aromatic aldehydes to esters .Physical And Chemical Properties Analysis
This compound is an oxygen-sensitive colorless solid . It is employed in organic synthesis , mainly to synthesize aldehydes . It is commonly used with dioxane complexed to the sodium cation .Aplicaciones Científicas De Investigación
Catalytic Applications in Organic Synthesis
Disodium tetracarbonylferrate dioxane complex is utilized as a catalyst in various organic synthesis reactions. Yamashita et al. (1976) demonstrated its efficacy in the dismutation of aromatic aldehydes to esters, a reaction vital in the synthesis of complex organic compounds (Yamashita, Watanabe, Mitsudo, & Takegami, 1976). Another study by Watanabe et al. (1975) highlighted its role in synthesizing aldehydes and aldehydic acids from carboxylic acid anhydrides, showcasing its versatility in organic transformations (Watanabe, Yamashita, Mitsudo, Igami, & Takegami, 1975).
Involvement in Nucleophilic Acylation
The complex has been shown to be effective in nucleophilic acylation processes. Finke and Sorrell (2003) explored its use in the production of Methyl 7‐Oxoheptanoate and Methyl 7‐Oxoöctanoate, important intermediates in organic chemistry (Finke & Sorrell, 2003).
Mecanismo De Acción
Safety and Hazards
Disodium tetracarbonylferrate dioxane complex is classified as Acute Tox. 3 Inhalation - Carc. 2 - Pyr. Sol. 1 - Water-react. 2 . It is pyrophoric and self-heating hazardous material . It catches fire spontaneously if exposed to air and releases flammable gas in contact with water . It is toxic if inhaled and is suspected of causing cancer .
Propiedades
IUPAC Name |
tetrasodium;carbon monoxide;1,4-dioxane;iron | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H8O2.8CO.2Fe.4Na/c3*1-2-6-4-3-5-1;8*1-2;;;;;;/h3*1-4H2;;;;;;;;;;;;;;/q;;;;;;;;;;;;;4*+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQHSDPSRBMMNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1COCCO1.C1COCCO1.C1COCCO1.[Na+].[Na+].[Na+].[Na+].[Fe].[Fe] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Fe2Na4O14+4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



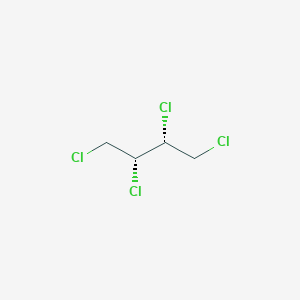
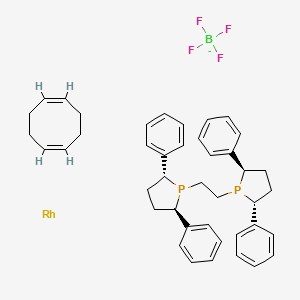
![(2S,5S)-1-[2-[(2S,5S)-2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane](/img/structure/B3068464.png)


